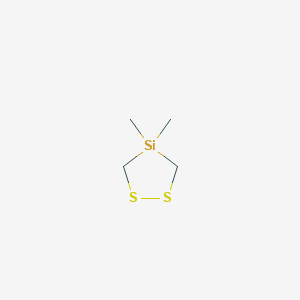
4,4-Dimethyl-1,2,4-dithiasilolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1,2,4-dithiasilolane is a chemical compound with the molecular formula C4H10S2Si It is a member of the dithiasilolane family, which are heterocyclic compounds containing sulfur and silicon atoms in their ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,2,4-dithiasilolane typically involves the reaction of dimethylchlorosilane with a sulfur-containing reagent under controlled conditions. One common method is the reaction of dimethylchlorosilane with sodium sulfide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at a temperature of around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
4,4-Dimethyl-1,2,4-dithiasilolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or disulfide.
Substitution: The silicon atom in the ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted silanes depending on the nucleophile used.
科学研究应用
4,4-Dimethyl-1,2,4-dithiasilolane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4,4-Dimethyl-1,2,4-dithiasilolane involves its interaction with various molecular targets. The sulfur atoms in the ring structure can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The silicon atom can undergo nucleophilic attack, leading to the formation of various derivatives. These interactions are crucial for its applications in different fields.
相似化合物的比较
Similar Compounds
- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)
Uniqueness
4,4-Dimethyl-1,2,4-dithiasilolane is unique due to its combination of sulfur and silicon atoms in a five-membered ring structure. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and the ability to form stable complexes with metal ions. These properties differentiate it from other similar compounds and make it valuable in various applications.
属性
CAS 编号 |
918904-92-4 |
|---|---|
分子式 |
C4H10S2Si |
分子量 |
150.3 g/mol |
IUPAC 名称 |
4,4-dimethyl-1,2,4-dithiasilolane |
InChI |
InChI=1S/C4H10S2Si/c1-7(2)3-5-6-4-7/h3-4H2,1-2H3 |
InChI 键 |
SFRFJEBARVHPSV-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(CSSC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


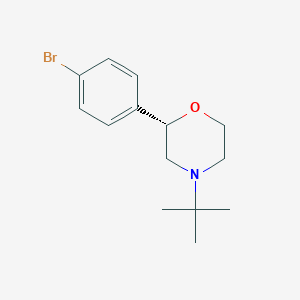
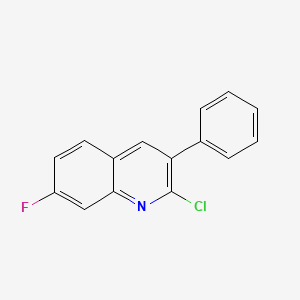
![4-[2-(4-Bromo-2-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12622998.png)
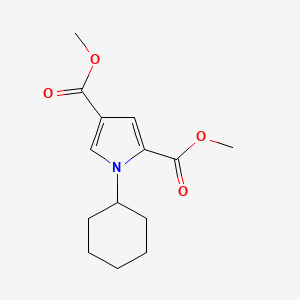
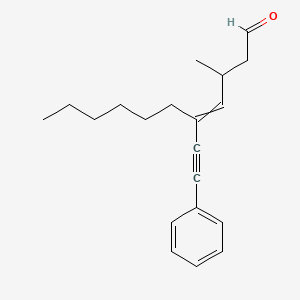

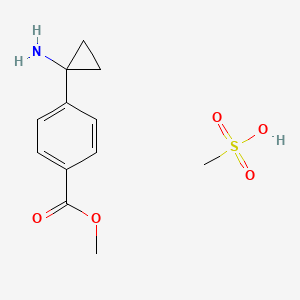
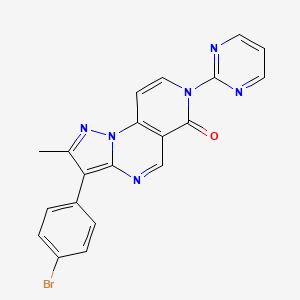
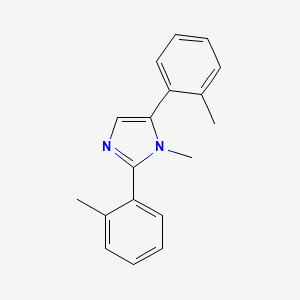

![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
